Compound Description: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate is a thieno[2,3-d]pyrimidine derivative that demonstrates antifungal activity against Candida albicans. []
Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, differing in the substituents at the 6-position of the pyrimidine ring. While the target compound features a 4-chlorophenyl group, this related compound has a 1,2,4-oxadiazole-3-carboxylate substituent. []
Compound Description: This compound is a derivative of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, where the ethyl ester group is replaced with a p-methylbenzyl group. It also exhibits antifungal activity against Candida albicans. []
Relevance: Similar to ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, this derivative shares the thieno[2,3-d]pyrimidine core structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds differ from the target compound in the 6-position substituent on the pyrimidine ring, possessing a modified 1,2,4-oxadiazole group. []
Compound Description: This thieno[2,3-d]pyrimidine derivative exhibits antifungal activity against Candida albicans. It features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position of the pyrimidine ring and a thione group at the 4-position. []
Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. The key structural differences are the substituents at the 4 and 6 positions of the pyrimidine ring. This related compound has a thione group at position 4 and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 6. In contrast, the target compound has an oxo group at position 4 and a 4-chlorophenyl substituent at position 6. []
Compound Description: This series of compounds represents various alkylthio derivatives of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione, with different alkyl groups replacing the hydrogen on the thiol group at the 4-position. These derivatives exhibit antifungal activity against Candida albicans. []
Relevance: These 4-(alkylthio) derivatives share the thieno[2,3-d]pyrimidine core structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, but differ in their substituents at positions 4 and 6. They feature a 3-phenyl-1,2,4-oxadiazol-5-yl group at position 6 and an alkylthio group at position 4. The target compound, in contrast, has a 4-chlorophenyl group at position 6 and an oxo group at position 4. []
Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative with notable antibacterial activity, inhibiting the growth of Staphylococcus aureus and Bacillus subtilis. It features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position and a N-phenylacetamide group at the 3-position of the pyrimidine ring. []
Compound Description: This compound serves as the starting point for a series of thieno[2,3-d]pyrimidine derivatives investigated for antimicrobial activity. []
Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds have a methyl group at the 5-position and an oxo group at the 4-position of the pyrimidine ring. The main difference lies in the 6-position, where the related compound has a 1H-benzimidazol-2-yl group and the target compound has a 4-chlorophenyl group. []
Compound Description: This derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits notable antimicrobial activity and shows strong binding activity towards tRNA (guanine37-N1)-methyltransferase (TrmD). This enzyme is a potential target for new antibiotics. []
Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both also feature an acetamide group at the 3-position of the pyrimidine ring. The main difference lies in the 6-position and the acetamide substituent. The related compound has a 1H-benzimidazol-2-yl group at position 6 and a 4-(ethoxy)phenyl group on the acetamide, while the target compound has a 4-chlorophenyl group at position 6 and a 3-(trifluoromethyl)phenyl group on the acetamide. []
6-ethynyl-N-phenyl-9H-purin-2-amine
Compound Description: This compound is an ethynyl-heterocycle used in model studies investigating the irreversible inhibition of Nek2 kinase. It is shown to be effectively captured by N-acetylcysteine methyl ester, mimicking the targeting of cysteine 22 near the catalytic site of Nek2. []
Relevance: While not a thieno[2,3-d]pyrimidine, this compound exemplifies the use of ethynyl groups for irreversible kinase inhibition, a strategy potentially relevant to the development of compounds related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. []
Compound Description: This ethynyl-heterocycle exhibits high reactivity in model studies demonstrating capture by N-acetylcysteine methyl ester. This reactivity suggests promise for its potential as a Nek2 inhibitor. []
Relevance: Though structurally distinct from 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound highlights the exploration of ethynyl-containing heterocycles as potential kinase inhibitors, a concept potentially applicable to the development of related compounds for the target molecule. []
Compound Description: This compound, an ethynyl-heterocycle, demonstrates relatively low reactivity in model studies with N-acetylcysteine methyl ester, suggesting less potential for Nek2 inhibition compared to other ethynyl-heterocycles. []
Relevance: Although not directly structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound exemplifies the variation in reactivity within ethynyl-heterocycles and the importance of structural optimization for effective kinase inhibition. []
Compound Description: This ethynyl-heterocycle, with an N(7)-methyl substitution on the purine ring, exhibits higher reactivity in model studies involving N-acetylcysteine methyl ester capture. This increased reactivity is attributed to a buttressing effect caused by the methyl group. []
Relevance: Though structurally different from 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound demonstrates the influence of subtle structural modifications, such as methylation, on the reactivity of ethynyl-heterocycles and their potential as kinase inhibitors. []
Compound Description: This isomer of 2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide, with an N(9)-methyl substitution on the purine ring, shows lower reactivity in model studies with N-acetylcysteine methyl ester capture compared to the N(7)-methyl isomer. The lack of a buttressing effect in the N(9)-methyl isomer explains this difference. []
Relevance: Similar to the N(7)-methyl isomer, this compound demonstrates the significance of specific methylation patterns in influencing the reactivity of ethynyl-heterocycles and their potential as kinase inhibitors, which could be relevant for designing compounds related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. []
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase. It exhibits limited brain distribution in vivo, which is enhanced in mice lacking P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp), suggesting a role for these efflux transporters in restricting its brain penetration. []
Relevance: While CCT196969 is not structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, it highlights the challenges of achieving adequate brain distribution for kinase inhibitors, especially those targeting the central nervous system. []
Relevance: Although LY3009120 is not structurally similar to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, it exemplifies the impact of efflux transporter activity on brain penetration, a factor relevant for developing kinase inhibitors targeting the central nervous system. []
Relevance: While not structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, MLN2480 demonstrates that structural optimization can lead to improved brain penetration for kinase inhibitors, even when efflux transporters play a role. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.